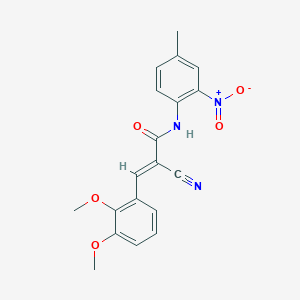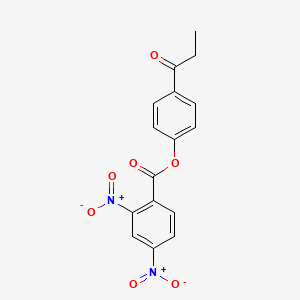![molecular formula C19H23ClN2O3 B10891978 5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide CAS No. 942358-05-6](/img/structure/B10891978.png)
5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a chlorinated phenoxy group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol. This is followed by the reaction with a suitable alkylating agent to form 2-chloro-6-methylphenoxyalkane.
Furan Ring Formation: The next step involves the formation of the furan ring. This can be achieved through the cyclization of an appropriate precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Coupling with Piperidine: The final step involves the coupling of the furan intermediate with N-(1-methyl-4-piperidinyl)amine. This can be achieved through a nucleophilic substitution reaction, where the amine group attacks the electrophilic carbon of the furan ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols or other reduced products.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives such as furanones.
Reduction: Reduced products such as alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenoxyacetic acid: Similar in structure but lacks the furan and piperidine moieties.
N-(1-methyl-4-piperidinyl)-2-furancarboxamide: Similar but lacks the chlorinated phenoxy group.
5-[(2-Chloro-6-methylphenoxy)methyl]-2-furancarboxylic acid: Similar but lacks the piperidine moiety.
Uniqueness
5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, piperidine moiety, and chlorinated phenoxy group allows for diverse applications and interactions with various molecular targets.
Properties
CAS No. |
942358-05-6 |
|---|---|
Molecular Formula |
C19H23ClN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H23ClN2O3/c1-13-4-3-5-16(20)18(13)24-12-15-6-7-17(25-15)19(23)21-14-8-10-22(2)11-9-14/h3-7,14H,8-12H2,1-2H3,(H,21,23) |
InChI Key |
RDXSJLMLLQUPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NC3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10891899.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10891907.png)
![3-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10891920.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10891927.png)
![N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10891931.png)

![1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B10891940.png)
![N-(1,3'-diacetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B10891941.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B10891948.png)
![4-chloro-1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10891950.png)
![4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B10891953.png)
![N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10891973.png)

![2-[4-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-bromophenyl acetate](/img/structure/B10891992.png)
